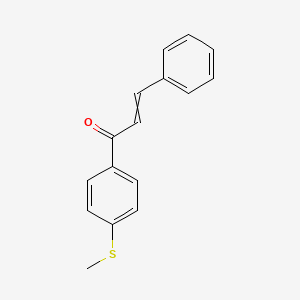
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to form micelles and interact with biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate typically involves the reaction of decyl mercaptan with epichlorohydrin to form (3-(Decylthio)-2-hydroxypropyl)chloride. This intermediate is then reacted with trimethylamine to yield (3-(Decylthio)-2-hydroxypropyl)trimethylammonium chloride. Finally, the chloride salt is converted to the p-toluenesulphonate salt by reacting with p-toluenesulphonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alcohols, acids, or alkyl halides in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Esters, ethers.
Reduction: Alcohols.
Applications De Recherche Scientifique
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst and surfactant in various organic synthesis reactions.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It can form micelles and interact with lipid bilayers, altering membrane permeability and fluidity. This interaction can affect various molecular targets and pathways, including ion channels and membrane-bound enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecyltrimethylammonium p-toluenesulfonate
- Cetyltrimethylammonium bromide
- Cetyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, (3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate has a unique combination of a decylthio group and a hydroxyl group, which enhances its surfactant properties and makes it particularly effective in specific applications such as micelle formation and membrane interaction .
Propriétés
Numéro CAS |
3663-99-8 |
|---|---|
Formule moléculaire |
C23H43NO4S2 |
Poids moléculaire |
461.7 g/mol |
Nom IUPAC |
(3-decylsulfanyl-2-hydroxypropyl)-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H36NOS.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-19-15-16(18)14-17(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h16,18H,5-15H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
KZNJUWRBNCQTPW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCSCC(C[N+](C)(C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
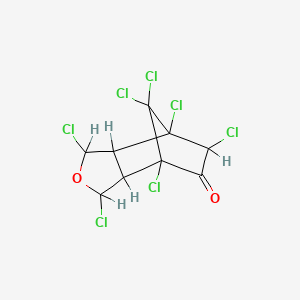
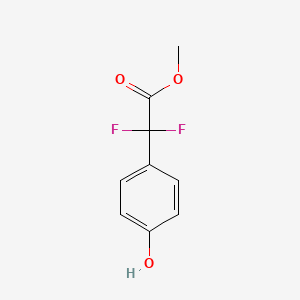
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
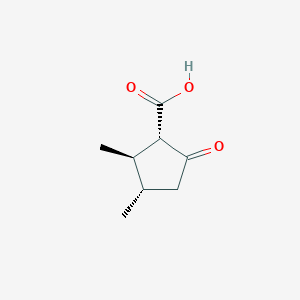
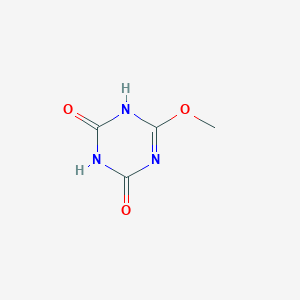

![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
